molecular formula C26H19ClFN3O B11565256 3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11565256
M. Wt: 443.9 g/mol
InChI Key: ASXJGZULURUIJB-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that belongs to the class of benzimidazoquinazolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can be achieved through various methods. One common approach involves the use of novel nanomagnetic reagents such as Cu@Fe3O4 MNPs (magnetic nanoparticles) under solvent-free conditions . The reaction typically involves the condensation of 1H-benzo[d]imidazol-2-amine with appropriate aldehydes and 1,3-dicarbonyl compounds in the presence of a catalyst like molybdate sulfuric acid (MSA) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is highly encouraged to minimize environmental impact and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce tetrahydroquinazolinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a tyrosine kinase inhibitor, blocking the activity of enzymes involved in cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups

Properties

Molecular Formula

C26H19ClFN3O

Molecular Weight

443.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C26H19ClFN3O/c27-17-7-5-6-15(12-17)16-13-21-24(23(32)14-16)25(18-8-1-2-9-19(18)28)31-22-11-4-3-10-20(22)29-26(31)30-21/h1-12,16,25H,13-14H2,(H,29,30)

InChI Key

ASXJGZULURUIJB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC4=CC=CC=C4N3C2C5=CC=CC=C5F)C6=CC(=CC=C6)Cl

Origin of Product

United States

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